molecular formula C12H14N2O2 B13882888 3-isopropyl-6-methoxyquinoxalin-2(1H)-one

3-isopropyl-6-methoxyquinoxalin-2(1H)-one

Cat. No.: B13882888
M. Wt: 218.25 g/mol
InChI Key: FBXXRQRPDYYSGE-UHFFFAOYSA-N
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Description

6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by its fused benzene and pyrazine rings, making it a crucial structural unit in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction can be catalyzed by acids or bases, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Green chemistry principles are often applied to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In medicinal applications, it may interfere with cellular pathways involved in disease progression, such as those regulating cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and propan-2-yl groups contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one

InChI

InChI=1S/C12H14N2O2/c1-7(2)11-12(15)14-9-5-4-8(16-3)6-10(9)13-11/h4-7H,1-3H3,(H,14,15)

InChI Key

FBXXRQRPDYYSGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC(=C2)OC)NC1=O

Origin of Product

United States

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